(2Z)-3-(5-METHYLFURAN-2-YL)-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE
Description
This compound is a nitrile derivative featuring a benzochromenone core fused with a thiazole ring and a methyl-substituted furan moiety. The Z-configuration of the propenenitrile group ensures structural rigidity, which may influence binding interactions in biological systems. The thiazole ring and furan substituents are common in pharmaceuticals, contributing to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O3S/c1-14-6-8-17(28-14)10-16(12-25)23-26-21(13-30-23)20-11-19-18-5-3-2-4-15(18)7-9-22(19)29-24(20)27/h2-11,13H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGGHAEZDFGMX-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-METHYLFURAN-2-YL)-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the thiazole ring: The thiazole ring can be formed via condensation reactions involving thioamides and α-haloketones.
Construction of the benzochromene moiety: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Coupling reactions: The final step involves coupling the different moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the benzochromene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-3-(5-METHYLFURAN-2-YL)-2-(4-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Motif Analysis
The compound’s uniqueness lies in its hybrid benzochromenone-thiazole-furan architecture. Key structural analogs and their distinctions include:
Key Observations :
Computational Similarity Metrics
Using methodologies from the evidence, the target compound’s similarity to known inhibitors can be quantified:
- Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) would likely classify it as moderately similar (0.4–0.6) to thiazole-containing compounds (e.g., triazole-thiazolidinones ) but dissimilar to pyrazolines or oxadiazoles .
- Murcko scaffold analysis would group it with benzochromenone derivatives, but the hybrid thiazole-furan system may place it in a unique chemotype cluster .
Bioactivity and Binding Affinity Trends
- Thiazole-containing analogs : Compounds like 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one exhibit anti-inflammatory or antimicrobial activity, suggesting the target compound’s thiazole moiety could confer similar bioactivity .
- Benzochromenone derivatives: These are often fluorescent probes or kinase inhibitors. The 3-oxo group in the target compound may enhance binding to ATP pockets in kinases, akin to coumarin-based inhibitors .
- Docking variability: Minor structural changes (e.g., furan vs. phenyl substituents) significantly alter binding affinities due to interactions with specific enzyme residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
